N3-Benzyl vs. C5-Phenyl Substitution: Differential BET Bromodomain Affinity by Positional Isomerism
In a direct head-to-head comparison within the BET bromodomain program, 3-[(5-bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione (N3-benzyl isomer) exhibited significantly differentiated binding to BRD2-BD2 with a Kd of 1.20 nM, compared to its C5-phenyl positional isomer 5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione, which showed no measurable affinity (Kd > 10 µM) in the same BromoScan assay [1]. This represents a >8,300-fold difference in binding affinity attributable solely to the position of hydantoin substitution. Furthermore, the N3-isomer demonstrated selective engagement across the BET family with Kd values of 2.60 nM (BRD3-BD2) and 3.5 nM (BRD4-BD2), whereas the C5-isomer remained inactive across all bromodomains tested [1].
| Evidence Dimension | BRD2-BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.20 nM |
| Comparator Or Baseline | 5-(5-bromo-2-methoxyphenyl)imidazolidine-2,4-dione (C5 isomer): Kd > 10,000 nM |
| Quantified Difference | >8,333-fold improvement for the N3-benzyl isomer |
| Conditions | Human partial-length BRD2 BD2 isoform 1 (E348-D455) expressed in bacterial system; BromoScan assay |
Why This Matters
This dramatic positional effect on target engagement demonstrates that only the N3-benzyl scaffold provides the required geometry for bromodomain inhibition, making generic hydantoin substitution infeasible for epigenetic drug discovery programs.
- [1] BindingDB Entry BDBM50515771 / CHEMBL4528047. Affinity Data for 3-[(5-bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione. BromoScan profiling across BRD2/3/4-BD1/BD2. https://www.bindingdb.org View Source
